4-(tert-Butyl) 6-ethyl hexahydrocyclopenta[b][1,4]oxazine-4,6(4ah)-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4aS,6R,7aS)-4-tert-Butyl 6-ethyl hexahydrocyclopenta[b][1,4]oxazine-4,6(4aH)-dicarboxylate is a complex organic compound characterized by its unique hexahydrocyclopenta[b][1,4]oxazine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4aS,6R,7aS)-4-tert-Butyl 6-ethyl hexahydrocyclopenta[b][1,4]oxazine-4,6(4aH)-dicarboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the hexahydrocyclopenta[b][1,4]oxazine ring system and the introduction of the tert-butyl and ethyl groups. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process is designed to minimize waste and reduce production costs while maintaining high standards of safety and environmental compliance.
Chemical Reactions Analysis
Types of Reactions
(4aS,6R,7aS)-4-tert-Butyl 6-ethyl hexahydrocyclopenta[b][1,4]oxazine-4,6(4aH)-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (4aS,6R,7aS)-4-tert-Butyl 6-ethyl hexahydrocyclopenta[b][1,4]oxazine-4,6(4aH)-dicarboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be used to study enzyme interactions and metabolic pathways. Its structural features allow it to interact with various biological molecules, providing insights into biochemical processes.
Medicine
In medicine, (4aS,6R,7aS)-4-tert-Butyl 6-ethyl hexahydrocyclopenta[b][1,4]oxazine-4,6(4aH)-dicarboxylate has potential applications as a pharmaceutical intermediate. It may be used in the development of new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications, including the manufacture of polymers and coatings.
Mechanism of Action
The mechanism of action of (4aS,6R,7aS)-4-tert-Butyl 6-ethyl hexahydrocyclopenta[b][1,4]oxazine-4,6(4aH)-dicarboxylate involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. The compound’s structure allows it to bind to enzymes or receptors, influencing their activity and resulting in desired biological outcomes.
Comparison with Similar Compounds
Similar Compounds
- rac-tert-butyl (4aR,7aS)-6-oxo-octahydrocyclopenta[b][1,4]oxazine-4-carboxylate
- tert-Butyl rel-(4aS,7aS)-hexahydropyrrolo[3,4-b][1,4]oxazine-4(4aH)-carboxylate
Uniqueness
Compared to similar compounds, (4aS,6R,7aS)-4-tert-Butyl 6-ethyl hexahydrocyclopenta[b][1,4]oxazine-4,6(4aH)-dicarboxylate stands out due to its specific tert-butyl and ethyl substitutions, which confer unique chemical and physical properties. These features make it particularly valuable in applications requiring specific reactivity and stability profiles.
Properties
IUPAC Name |
4-O-tert-butyl 6-O-ethyl 3,4a,5,6,7,7a-hexahydro-2H-cyclopenta[b][1,4]oxazine-4,6-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO5/c1-5-19-13(17)10-8-11-12(9-10)20-7-6-16(11)14(18)21-15(2,3)4/h10-12H,5-9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLBZVNJGAHTMMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC2C(C1)OCCN2C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.